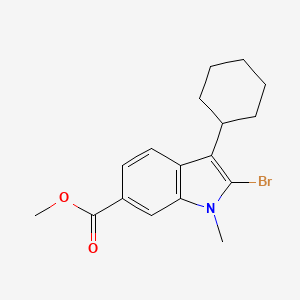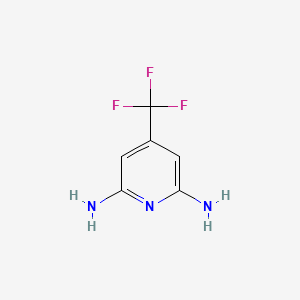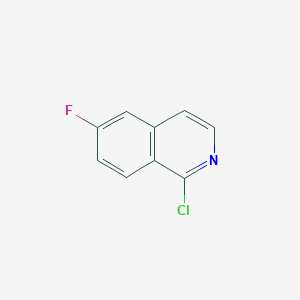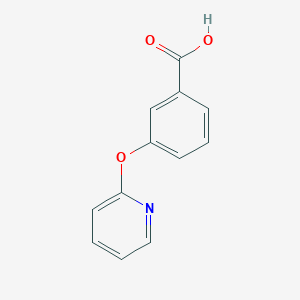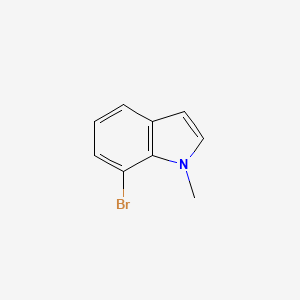
7-溴-1-甲基-1H-吲哚
概述
描述
7-Bromo-1-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 210.07 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including 7-Bromo-1-methyl-1H-indole, has been a subject of interest in recent years . One method involves the electrophilic aromatic substitution of 7-bromoindole-2-carboxylic acid . Another method involves the use of NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) as a reagent for the introduction of the nitrile group by electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of 7-Bromo-1-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, with a bromine atom attached at the 7th position and a methyl group attached at the 1st position .Physical and Chemical Properties Analysis
7-Bromo-1-methyl-1H-indole is a solid substance at room temperature . It has a molecular weight of 210.07 .科学研究应用
拮抗剂的合成
- 7-溴-1-甲基-1H-吲哚衍生物已被用于合成有效的拮抗剂,如5-HT6拮抗剂。这一合成过程已经得到改进,以支持先进的生物测试,展示了该化合物在开发制药剂方面的实用性(Isherwood et al., 2012)。
溴化色氨酸衍生物
- 从Thorectidae海绵中研究溴化色氨酸衍生物产生了几种新的溴化合物,包括7-溴-1-甲基-1H-吲哚的衍生物。这些化合物显示出潜在的抗微生物活性,特别是对抗表皮葡萄球菌(Segraves & Crews, 2005)。
荧光吲哚衍生物
- 从β-溴代脱氨基酸合成的新吲哚衍生物由于其高荧光量子产率和溶剂敏感性而被用作荧光探针。这些特性使它们适用于荧光检测和分析(Pereira et al., 2010)。
抗癌性能
- 一些7-溴-1-甲基-1H-吲哚衍生物显示出有希望的抗癌性能。例如,3-溴-1-乙基-1H-吲哚对癌细胞系表现出显著的选择性细胞毒性,并且对谷胱甘肽S-转移酶同工酶有显著的抑制作用(Yılmaz等,2020)。
抗微生物活性
- 吲哚衍生物,包括7-溴-1-甲基-1H-吲哚,已被研究其抗微生物性能。研究表明,这些化合物可以影响假单胞菌等细菌的毒力,为控制细菌感染提供潜在应用(Lee等,2008)。
钯催化反应
- 7-溴-1-甲基-1H-吲哚已被用于钯催化反应,用于吲哚的合成和官能化。这一应用在有机化学中具有重要意义,用于创建复杂的分子和制药(Cacchi & Fabrizi, 2005)。
光谱研究
- 通过各种光谱方法探索了该化合物的结构和光物理性质,有助于更深入地了解其化学行为和在材料科学和分析化学中的潜在应用(Carić等,2004)。
制药中间体的开发
- 对7-溴-1-甲基-1H-吲哚衍生物的研究已经导致了有价值的制药中间体的开发。这些化合物在合成具有潜在治疗应用的药物,如抗肿瘤、解热和镇痛药物中发挥着关键作用(Wei, 2011)。
晶体结构分析
- 已经分析了3-(3-甲基-1H-吲哚-1-基)邻苯二腈的晶体结构,这是7-溴-1-甲基-1H-吲哚的衍生物。这项研究对材料科学领域有所贡献,特别是在开发用于先进应用的光激发态材料方面(Ayari et al., 2020)。
安全和危害
未来方向
Indole derivatives, including 7-Bromo-1-methyl-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
作用机制
Target of Action
7-Bromo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-1-methyl-1H-indole may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of 7-Bromo-1-methyl-1H-indole with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
It has been reported to reduce the production of staphyloxanthin in staphylococcus aureus , suggesting that it may have antimicrobial activity
生化分析
Biochemical Properties
7-Bromo-1-methyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus, a virulence factor that contributes to the pathogenicity of the bacteria . The interaction between 7-Bromo-1-methyl-1H-indole and the enzymes involved in staphyloxanthin biosynthesis highlights its potential as an antimicrobial agent. Additionally, the compound’s indole ring structure allows it to participate in various electrophilic substitution reactions, further expanding its biochemical utility .
Cellular Effects
The effects of 7-Bromo-1-methyl-1H-indole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including 7-Bromo-1-methyl-1H-indole, have been reported to exhibit cytotoxic effects on cancer cell lines, leading to a decrease in cell viability . The compound’s ability to modulate gene expression and disrupt cellular metabolism makes it a promising candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, 7-Bromo-1-methyl-1H-indole exerts its effects through various mechanisms. The compound’s bromine atom enhances its binding affinity to specific biomolecules, facilitating interactions with enzymes and proteins. For example, 7-Bromo-1-methyl-1H-indole has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as reduced virulence in pathogenic bacteria or decreased proliferation in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1-methyl-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-1-methyl-1H-indole remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Bromo-1-methyl-1H-indole vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit minimal toxicity while maintaining its biological activity . At higher doses, 7-Bromo-1-methyl-1H-indole can induce toxic effects, including organ damage and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
7-Bromo-1-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of 7-Bromo-1-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to various cellular compartments . Understanding the transport mechanisms of 7-Bromo-1-methyl-1H-indole is essential for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of 7-Bromo-1-methyl-1H-indole influences its activity and function. The compound has been observed to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct 7-Bromo-1-methyl-1H-indole to particular organelles, enhancing its efficacy in modulating cellular processes.
属性
IUPAC Name |
7-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALOMHQMSHLUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620633 | |
| Record name | 7-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280752-68-3 | |
| Record name | 7-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
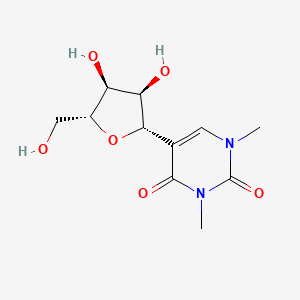

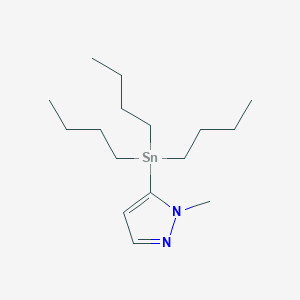

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)
![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)
